1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
1-((1-(1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a pyrrolidin-2-one core linked to an azetidine ring, a 1,2,3-triazole moiety, and an indole-acetyl group. The azetidine and triazole groups are known for enhancing metabolic stability and bioavailability in drug design , while the indole moiety is a common pharmacophore in serotonin receptor modulators and kinase inhibitors.
Properties
IUPAC Name |
1-[[1-[1-(2-indol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19-6-3-8-24(19)10-16-11-26(22-21-16)17-12-25(13-17)20(28)14-23-9-7-15-4-1-2-5-18(15)23/h1-2,4-5,7,9,11,17H,3,6,8,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRRNTZAIJSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, particularly focusing on its antimicrobial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the indole moiety, azetidine ring, and triazole structure. Here’s a brief overview of the synthetic route:
- Formation of Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Synthesis of Azetidine Ring : Cyclization of a suitable precursor under basic conditions yields the azetidine structure.
- Triazole Formation : The introduction of the triazole ring is often conducted via a 1,3-dipolar cycloaddition reaction.
- Final Coupling : The final compound is obtained by coupling the indole and azetidine units using coupling reagents like EDCI or DCC.
The molecular formula for this compound is , with a molecular weight of 389.4 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing indole and triazole moieties exhibit significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | 0.98 μg/mL |
| 1b | Escherichia coli | 2.5 μg/mL |
| 1c | Klebsiella pneumoniae | 5.0 μg/mL |
| 1d | Pseudomonas aeruginosa | 10.0 μg/mL |
These findings indicate that compounds similar to This compound could potentially serve as effective antimicrobial agents against resistant strains .
The mechanism by which these compounds exert their antimicrobial effects often involves:
- Inhibition of Cell Wall Synthesis : Compounds may interfere with bacterial cell wall formation, leading to cell lysis.
- Disruption of Membrane Integrity : Some derivatives can disrupt bacterial membranes, causing leakage of cellular contents.
- Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in metabolic processes within bacteria.
Cytotoxicity Studies
In addition to their antimicrobial properties, cytotoxicity assessments have shown that several synthesized compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compounds with indole and triazole structures demonstrated IC50 values in the low micromolar range (<10 µM), indicating potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of an indole-triazole conjugate against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a MIC value significantly lower than standard antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Activity
Another study focused on the antiproliferative effects of related indole compounds on human cancer cell lines such as A549 (lung cancer). The results indicated that some derivatives preferentially inhibited rapidly dividing cells while sparing normal fibroblasts, highlighting their selective toxicity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which combines multiple heterocyclic systems. Below is a comparative analysis with analogous compounds based on structural motifs and inferred pharmacological profiles:
Pyrrolidin-2-one Derivatives
- 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS 1427460-76-1) :
This compound shares the pyrrolidin-2-one core but replaces the azetidine-triazole-indole system with a methyl-indazole group. Indazole derivatives are prevalent in kinase inhibitors (e.g., PARP inhibitors), suggesting divergent biological targets compared to the indole-containing parent compound . - 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) :
While lacking the triazole and azetidine moieties, this oxadiazole-pyrrolidine hybrid demonstrates antiviral activity, highlighting the role of heterocyclic linkers in modulating biological efficacy .
Azetidine and Triazole-Containing Compounds
- Azetidine-triazole hybrids :
Compounds combining azetidine and triazole groups, such as those in antiviral studies , often exhibit enhanced binding to viral proteases or polymerases. The addition of the indole-acetyl group in the target compound may shift selectivity toward eukaryotic targets (e.g., neurotransmitter receptors). - Indole-acetyl derivatives :
Indole-based molecules like tryptophan derivatives or serotonin analogs are critical in CNS drug development. The acetylated indole in the target compound could influence lipophilicity and blood-brain barrier penetration compared to simpler indole derivatives .
Structural and Pharmacokinetic Insights
Key Structural Differences
| Feature | Target Compound | 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one | 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole |
|---|---|---|---|
| Core Structure | Pyrrolidin-2-one | Pyrrolidin-2-one | Oxadiazole-pyrrolidine |
| Heterocyclic Linkers | Azetidine + 1,2,3-triazole | None | None |
| Aromatic Moieties | Indole-acetyl | Indazole | Pyridyl + phenylethyl |
| Potential Targets | Serotonin receptors, kinases | Kinases (e.g., PARP) | Viral polymerases |
Inferred Pharmacokinetic Properties
- Metabolic Stability : The azetidine and triazole groups in the target compound may reduce oxidative metabolism compared to simpler pyrrolidin-2-one derivatives, as seen in similar azetidine-containing antivirals .
- Solubility : The indole-acetyl group could lower aqueous solubility relative to pyridyl or oxadiazole-containing analogs, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, and how can reaction yields be maximized?
- Methodology : The synthesis involves multi-step reactions, including:
Azetidine functionalization : Reacting 2-(1H-indol-1-yl)acetyl chloride with azetidine-3-amine to form the azetidine intermediate.
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring .
Pyrrolidinone coupling : Alkylation or Mitsunobu reactions to link the triazole-methyl group to pyrrolidin-2-one.
- Optimization : Use anhydrous conditions for CuAAC, monitor reactions via TLC/HPLC, and employ column chromatography for purification. Yields >70% are achievable with strict stoichiometric control .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structural integrity?
- NMR :
- ¹H NMR : Peaks at δ 7.5–8.2 ppm (indole aromatic protons), δ 4.5–5.5 ppm (triazole-CH₂-pyrrolidinone), and δ 3.5–4.0 ppm (azetidine N-CH₂) .
- ¹³C NMR : Carbonyl signals at ~175 ppm (pyrrolidinone) and ~165 ppm (acetyl group).
- IR : Stretching vibrations at 1700 cm⁻¹ (C=O), 2100 cm⁻¹ (triazole C-N), and 3100 cm⁻¹ (indole N-H).
- MS : High-resolution ESI-MS expected to show [M+H]⁺ ion matching the molecular formula (C₂₁H₂₂N₆O₂, exact mass 414.18 g/mol).
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the compound’s 3D structure?
- Crystallization : Use slow evaporation in DMSO/ethanol to grow single crystals.
- Refinement :
- SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered regions (e.g., triazole-methyl group).
- Validation : Check R-factor convergence (<0.05) and Fo-Fc maps for residual electron density .
- Key metrics : Bond lengths (e.g., triazole N-N: ~1.3 Å), torsion angles (azetidine ring puckering), and hydrogen-bonding networks.
Q. What strategies address contradictions in biological activity data (e.g., antitumor vs. antimicrobial efficacy) across studies?
- Experimental design :
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) in cell-based assays (MTT for cytotoxicity, MIC for antimicrobials).
- Control compounds : Compare with known agents (e.g., doxorubicin for antitumor, ciprofloxacin for antimicrobial).
- Mechanistic studies :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or bacterial topoisomerases.
- Molecular docking : Use AutoDock Vina to model interactions with indole-binding pockets (e.g., STAT3 for antitumor activity) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Modifications :
- Azetidine substitution : Replace the acetyl group with sulfonyl or carbamate to enhance solubility.
- Triazole derivatives : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
- Testing : Synthesize analogs and compare IC₅₀ values in target assays. For example, a 4-fluorophenyl-triazole analog showed 3x higher antitumor activity in HT-29 cells .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, BBB penetration)?
- Tools :
- SwissADME : Predict logP (clogP ~2.1), topological polar surface area (TPSA ~95 Ų), and blood-brain barrier (BBB) permeability (low due to TPSA >90).
- MD simulations : Analyze binding free energy (ΔG) with target proteins using GROMACS .
- Optimization : Reduce TPSA by methylating polar groups (e.g., pyrrolidinone N-H) to enhance CNS penetration.
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Factors to evaluate :
Metabolic stability : Test liver microsome assays (e.g., t₁/₂ in human hepatocytes).
Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.
- Case study : A related pyrrolidinone-triazole analog showed 90% PPB, reducing free drug levels in vivo despite potent in vitro IC₅₀ . Adjust dosing regimens or modify lipophilicity to improve efficacy.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
